molecular formula C9H9ClO B1267569 1-Chloro-3-phenylacetone CAS No. 937-38-2

1-Chloro-3-phenylacetone

Cat. No. B1267569
CAS RN: 937-38-2
M. Wt: 168.62 g/mol
InChI Key: NIOHSOXYJMSVOA-UHFFFAOYSA-N
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Description

1-Chloro-3-phenylacetone (1-CPA) is a synthetic organic compound with a variety of uses in research, industrial, and pharmaceutical applications. It is a colorless, volatile liquid with a pleasant odor and low toxicity. 1-CPA is an important starting material for the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Asymmetric Synthesis in Drug Development

1-Chloro-3-phenylacetone has been utilized in asymmetric synthesis. For instance, its derivative, 3-chloro-1-phenyl-1-propanol, is used as a chiral intermediate in the synthesis of antidepressant drugs. Choi et al. (2010) explored various microbial reductases to catalyze the reduction of 3-chloro-1-phenyl-1-propanone, demonstrating its importance in pharmaceutical synthesis (Choi et al., 2010).

Chemical Synthesis and Molecular Structure Studies

Phenylacetone compounds, including this compound derivatives, are significant in the field of chemical synthesis. Franke et al. (1975) described the synthesis of para-substituted 2-methyl-3-phenylpropen(1)-carboxylic acid derivatives, showcasing the versatility of phenylacetone compounds in creating various chemical structures (Franke et al., 1975).

Application in Metal Extraction

Adam et al. (1972) found that phenylacetic acid, related to this compound, is useful in extracting large quantities of certain ions like iron(III), cobalt(II), and copper(II). This application demonstrates the compound's potential in metal extraction processes (Adam et al., 1972).

Development of Detection Methods for Phenylacetone

M⊘lgaard et al. (2017) developed a combined colorimetric and gravimetric CMUT sensor for detecting phenylacetone, showcasing its relevance in detecting illegal drug synthesis precursors. Such developments are crucial in enhancing law enforcement capabilities (M⊘lgaard et al., 2017).

Investigation of Microbial Metabolites

Davis et al. (2005) investigated the fermentation broth of the microfungus Xylaria sp., leading to the isolation of 3-chloro-4-hydroxyphenylacetamide, a compound related to this compound. Such studies contribute to our understanding of microbial metabolites and their potential applications (Davis et al., 2005).

Catalytic Mechanisms in Industrial Biocatalysis

Carvalho et al. (2017) explored the catalytic mechanism of phenylacetone monooxygenase (PAMO) for both native and non-native substrates. Understanding these mechanisms is essential for enhancing the enzyme's applications in industrial biocatalysis, especially in transforming long-chain aliphatic oils into potential biodiesels (Carvalho et al., 2017).

Safety and Hazards

When handling 1-Chloro-3-phenylacetone, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .

Biochemical Analysis

Cellular Effects

1-Chloro-3-phenylacetone affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, including enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, this compound can bind to specific receptors and modulate their activity, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to significant changes in biochemical and physiological parameters .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

properties

IUPAC Name

1-chloro-3-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOHSOXYJMSVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284738
Record name 1-chloro-3-phenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937-38-2
Record name 937-38-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-3-phenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 ml of anhydrous diethyl ether was added to 12.4 g of magnesium (used for the synthesis of a Grignard's reagent), to which were then added dropwise a mixture of 45 ml of benzyl bromide and 50 ml of an ether anhydride by using a dropping funnel over 30 minutes in a nitrogen atmosphere in a manner that the solution was mildly refluxed. This diethyl ether solution of benzylmagnesium bromide was added dropwise to a mixture of 40 ml of chloroacetyl chloride, 778 mg of cuprous iodide and 100 ml of tetrahydrofuran by using a dropping funnel over 2 hours in a nitrogen atmosphere such that the system temperature was kept at −60° C. After the addition was completed, the mixture was further stirred for 2.5 hours. Then, an aqueous saturated ammonium chloride solution was added thereto, and the mixture was extracted with ethyl acetate. The organic phase was further washed with brine, dried over anhydrous sodium sulfate and the solvent was removed. The residue was subjected to silica gel column chromatography using 1-3% ethyl acetate/hexane as an eluent for separation and purification, to give 20.4 g of the target compound.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ether anhydride
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
benzylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous iodide
Quantity
778 mg
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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